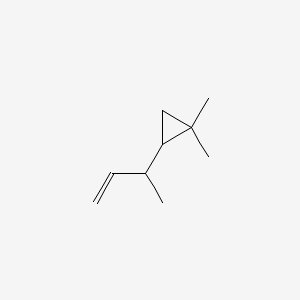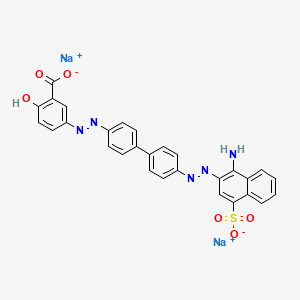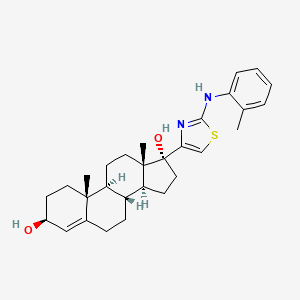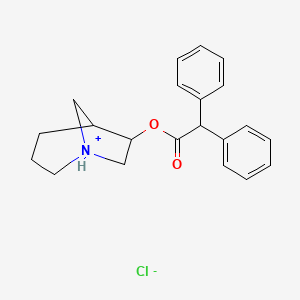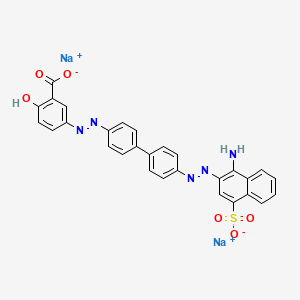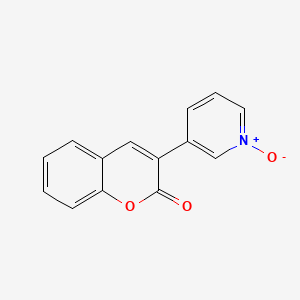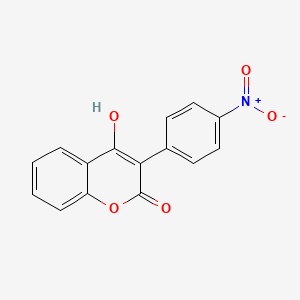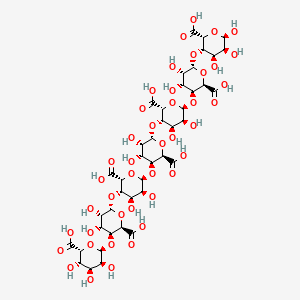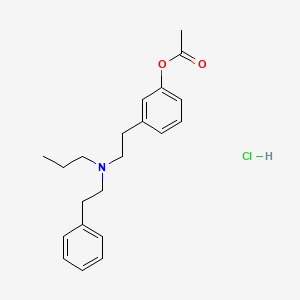
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is a complex organic compound that belongs to the class of phenols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: The initial step involves the nitration of phenol to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with propylphenethylamine to form the desired intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding and other interactions, while the aminoethyl and acetate groups may influence the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-propyl-
- Phenol, o-propyl-
- 2-Phenethylamines
Uniqueness
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
65934-58-9 |
|---|---|
Formule moléculaire |
C21H28ClNO2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
[3-[2-[2-phenylethyl(propyl)amino]ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-14-22(15-12-19-8-5-4-6-9-19)16-13-20-10-7-11-21(17-20)24-18(2)23;/h4-11,17H,3,12-16H2,1-2H3;1H |
Clé InChI |
SFABMTOOHUXWDW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)OC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
